(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromobenzyl and benzylidene groups in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process:
Formation of the Thiazolo[3,2-a]benzimidazole Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-a]benzimidazole core.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolo[3,2-a]benzimidazole core and a benzaldehyde derivative.
Attachment of the Bromobenzyl Group: The final step involves the etherification of the benzylidene derivative with 4-bromobenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with other thiazolo[3,2-a]benzimidazole derivatives:
(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(2Z)-2-{4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Contains a methyl group, potentially altering its lipophilicity and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C23H15BrN2O2S |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
(2Z)-2-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H15BrN2O2S/c24-17-9-5-16(6-10-17)14-28-18-11-7-15(8-12-18)13-21-22(27)26-20-4-2-1-3-19(20)25-23(26)29-21/h1-13H,14H2/b21-13- |
InChI Key |
DYCFDFAWQOOSRI-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)S3 |
Origin of Product |
United States |
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